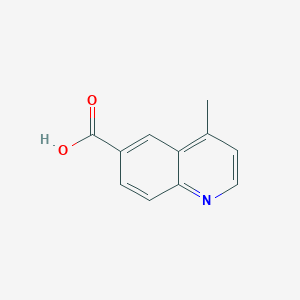
4-methylquinoline-6-carboxylic Acid
説明
4-methylquinoline-6-carboxylic acid, also known as 4-methylquinoline-6-carboxylic anhydride, is an organic compound that is used in various scientific research applications. It is a colorless liquid with a strong odor and a boiling point of 168°C. It is a member of the quinoline family and is widely used in the synthesis of various compounds. It has a variety of applications in research and industry, ranging from drug synthesis to the production of polymers.
科学的研究の応用
Structural Activity Relationship Studies
- Synthesis and Structural Analysis : Research on 4H-Chromene-2-carboxylic acid ester derivatives, closely related to 4-methylquinoline-6-carboxylic acid, is significant for understanding the structural-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Synthesis and Derivatives
- Synthesis Methods : The compound 2-Methylquinoline-4-carboxylic acid, closely related to the target compound, has been synthesized through the reaction of isatin with acetone, demonstrating a methodological approach relevant to the synthesis of this compound derivatives (Brasyunas et al., 1988).
- Novel Derivatives Development : Novel 5-amino-6-methylquinoline carboxylic acid derivatives were synthesized from 2,3,4-trifluoro aniline, signifying the potential for developing various derivatives of this compound with antibacterial properties (Hong et al., 1997).
Antibacterial Applications
- Antibacterial Compound Synthesis : Studies focusing on the synthesis of 4-oxoquinoline-3-carboxylic acids with a methyl group at specific positions, such as in this compound, have shown potent antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Koga et al., 1980).
Chemical Properties and Reactions
- Reaction and Properties Study : The reactions and properties of 2-methylquinoline-4-carboxylic acids and its derivatives, related to this compound, have been studied, showing anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015).
Mass Spectrometry Analysis
- Mass Spectrometric Study : A study on bisubstituted isoquinolines, similar in structure to this compound, showed unique gas-phase formations of carboxylic acids after collisional activation in mass spectrometry, indicating potential applications in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Crystal Structure Analysis
- Crystal Structure Insights : Research on hydrogen-bonded supramolecular frameworks formed between the organic base of 2-methylquinoline and carboxylic acid derivatives, which are structurally related to this compound, provides insights into the crystalline structures and noncovalent interactions of such compounds (Jin et al., 2012).
将来の方向性
作用機序
Target of Action
Quinoline compounds, in general, have been found to interact with a variety of biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets in various ways, leading to different biological and pharmaceutical activities . More research is needed to elucidate the specific interactions of 4-methylquinoline-6-carboxylic acid with its targets.
Biochemical Pathways
Quinoline compounds are known to influence a range of biochemical pathways, contributing to their diverse biological and pharmaceutical activities .
Result of Action
Quinoline compounds are known for their diverse biological and pharmaceutical activities, which result from their interactions with various cellular targets .
生化学分析
Biochemical Properties
4-methylquinoline-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex . Additionally, this compound can act as a ligand for metal ions, forming stable complexes that can modulate enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function . For example, in cancer cells, this compound can induce apoptosis, thereby reducing cell proliferation . In bacterial cells, it disrupts metabolic processes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding often involves interactions with the active site of the enzyme, leading to inhibition or activation of its catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound can result in adaptive changes in cells, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall effect of the compound . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound in different cellular compartments . The distribution of this compound can influence its biological activity, as it determines the concentration of the compound at the target site . Additionally, the compound’s interaction with transporters can affect its accumulation and clearance from the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound can also affect its interaction with other biomolecules, thereby modulating its biological activity .
特性
IUPAC Name |
4-methylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLAGTVBYOMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402787 | |
| Record name | 4-methylquinoline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-68-0 | |
| Record name | 4-methylquinoline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)
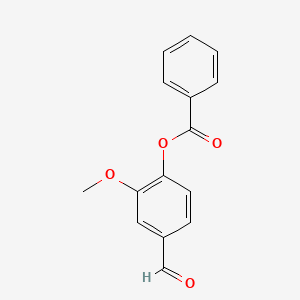
![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)
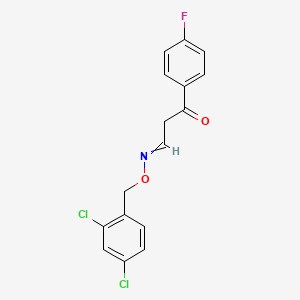
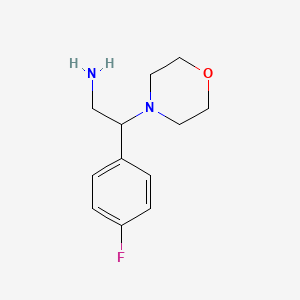
![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)
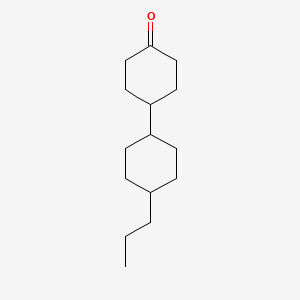



![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
